![molecular formula C8H9N3O2S B5133075 N-methyl-N'-(3-nitrophenyl)thiourea](/img/structure/B5133075.png)
N-methyl-N'-(3-nitrophenyl)thiourea
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Overview
Description
“N-methyl-N’-(3-nitrophenyl)thiourea” is an organosulfur compound with the linear formula C8H9N3O2S . It has a molecular weight of 211.244 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Thioureas and their derivatives, such as “N-methyl-N’-(3-nitrophenyl)thiourea”, are synthesized by the reaction of various anilines with CS2 . The progress of the reaction can be checked using thin-layer chromatography .Molecular Structure Analysis
The molecular structure of “N-methyl-N’-(3-nitrophenyl)thiourea” is represented by the linear formula C8H9N3O2S . More detailed structural information might be obtained through spectroscopic techniques such as UV-visible and nuclear magnetic resonance (NMR) .Scientific Research Applications
Organic Synthesis
“N-methyl-N’-(3-nitrophenyl)thiourea” is a type of N-substituted urea . N-substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . They are extensively employed in chemical industries . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Biological Applications
Thiourea and its derivatives, including “N-methyl-N’-(3-nitrophenyl)thiourea”, have diverse biological applications . They have garnered attention within the organic synthesis field for their wide range of uses .
Antibacterial Properties: Thiourea derivatives have been found to possess antibacterial properties . They can be used in the development of new antibacterial agents .
Antioxidant Properties: Thiourea derivatives also exhibit antioxidant properties . They can neutralize free radicals and prevent oxidative stress, which is associated with various diseases .
Anticancer Properties: Thiourea derivatives have shown potential in cancer treatment due to their anticancer properties . They can be used in the development of new anticancer drugs .
Anti-inflammatory Properties: Thiourea derivatives have anti-inflammatory properties . They can be used in the treatment of inflammatory diseases .
Anti-Alzheimer Properties: Thiourea derivatives have shown potential in the treatment of Alzheimer’s disease . They can be used in the development of new drugs for Alzheimer’s treatment .
Antituberculosis Properties: Thiourea derivatives have antituberculosis properties . They can be used in the development of new drugs for tuberculosis treatment .
Antimalarial Properties: Thiourea derivatives have antimalarial properties . They can be used in the development of new drugs for malaria treatment .
Safety and Hazards
Future Directions
Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They show promising antibacterial and antioxidant potential and are very active against glucose-6-phosphatase (G6Pase) . Future research could explore these properties further.
properties
IUPAC Name |
1-methyl-3-(3-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQDJPDOWZYDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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